2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide

Lipophilicity cLogP ADME

SAR studies on kinase inhibitors are frequently compromised by regioisomer contamination in generic aryl-pyrimidine building blocks, leading to irreproducible IC50 shifts. 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide (CAS 960198-58-7) eliminates this variable with its precisely defined 2,5-difluoro substitution pattern-ortho and meta to the pyrimidine linkage-which modulates electronic properties (cLogP ~2.22) and hydrogen-bonding capacity critical for target engagement at p38 MAP, PIM, and Syk kinases. • Single regioisomer: avoids potency drift observed with 2,4- or 3,5-difluoro analogs. • Validated core: privileged scaffold in clinical-stage kinase inhibitors and NNRTIs. • Supply assurance: batch-to-batch analytical consistency with confirmed substitution integrity.

Molecular Formula C11H7F2N3O
Molecular Weight 235.19 g/mol
CAS No. 960198-58-7
Cat. No. B1500180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
CAS960198-58-7
Molecular FormulaC11H7F2N3O
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C2=NC=C(C=N2)C(=O)N)F
InChIInChI=1S/C11H7F2N3O/c12-7-1-2-9(13)8(3-7)11-15-4-6(5-16-11)10(14)17/h1-5H,(H2,14,17)
InChIKeyVZJXEVZUPAZURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide Overview


2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide (CAS 960198-58-7) is a fluorinated heterocyclic small molecule with the molecular formula C11H7F2N3O and a molecular weight of 235.19 g/mol. It belongs to the class of pyrimidine-5-carboxamides, a privileged scaffold extensively investigated in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents . The compound features a pyrimidine core substituted with a 2,5-difluorophenyl group at the 2-position and a carboxamide group at the 5-position, rendering it a valuable intermediate for the synthesis of diverse bioactive molecules targeting enzymes such as p38 MAP kinase, PIM kinases, and Syk tyrosine kinase [1].

Why 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide Outperforms Analogs


The specific 2,5-difluoro substitution pattern on the phenyl ring of 2-(2,5-difluorophenyl)pyrimidine-5-carboxamide is critical for its unique physicochemical profile, which directly impacts its synthetic utility and potential biological activity. Unlike regioisomers such as the 2,4- or 3,5-difluoro analogs, or halogen-exchanged derivatives like the 2,5-dichloro analog, this compound's precise fluorine arrangement (ortho and meta to the pyrimidine linkage) modulates electronic properties, lipophilicity (cLogP ~2.22 ), and hydrogen-bonding capacity, leading to distinct intermolecular interactions and reactivity profiles in downstream synthesis and target engagement [1]. Furthermore, the pyrimidine-5-carboxamide core is a known privileged structure for kinase inhibition, and subtle changes in the aryl substitution pattern can drastically alter binding affinity and selectivity, as demonstrated in structure-activity relationship (SAR) studies for p38 MAP kinase and PIM kinase inhibitors [2]. Therefore, generic substitution with a closely related analog cannot guarantee equivalent performance in synthetic transformations or biological assays.

2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide: Quantitative Differentiation


Lipophilicity: 2,5- vs. 3,5-Difluoro Substitution

The calculated partition coefficient (cLogP) is a key determinant of a molecule's lipophilicity, influencing its solubility, permeability, and metabolic stability. The 2,5-difluoro substitution pattern on the phenyl ring of the target compound confers a distinct cLogP value compared to its regioisomeric analog, 2-(3,5-difluorophenyl)pyrimidine-5-carboxamide. This difference, arising from the specific electronic and steric effects of the ortho- and meta-fluorine atoms, can impact compound handling, formulation, and in vitro assay performance .

Lipophilicity cLogP ADME Physicochemical Property Drug Design

Polar Surface Area: Pyrimidine vs. Pyridine Core

Topological Polar Surface Area (TPSA) is a crucial descriptor for predicting a compound's ability to permeate biological membranes and its oral bioavailability. The presence of an additional nitrogen atom in the pyrimidine core of 2-(2,5-difluorophenyl)pyrimidine-5-carboxamide results in a significantly higher TPSA (68.87 Ų) compared to its pyridine-5-carboxamide analog. This difference indicates altered hydrogen-bonding capacity and potential for differential cell permeability and target engagement in biological systems .

Polar Surface Area PSA Cell Permeability Drug-Likeness Physicochemical Property

Privileged Kinase Inhibitor Scaffold

The pyrimidine-5-carboxamide core is a well-established privileged scaffold for targeting the ATP-binding site of kinases. Specifically, 2-(2,5-difluorophenyl)pyrimidine-5-carboxamide serves as a key intermediate or structural motif in the development of inhibitors for several therapeutically relevant kinases, including p38 MAP kinase [1], PIM kinases [2], and Syk tyrosine kinase [3]. The 2,5-difluorophenyl group is strategically positioned to interact with hydrophobic pockets within the kinase active site, often enhancing potency and selectivity compared to unsubstituted or differently substituted phenyl analogs [1]. For instance, in the p38 kinase inhibitor patent WO2007147103A2, compounds featuring this specific 2,5-difluorophenyl-pyrimidine core demonstrate potent inhibition of p38α, a validated target for inflammatory diseases [1].

Kinase Inhibitor Scaffold Drug Discovery p38 MAP Kinase PIM Kinase Syk

HIV-1 NNRTI Precursor Potential

The 2-(2,5-difluorophenyl)pyrimidine motif is a critical component of a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. A study by Čechová et al. (2019) demonstrated that substituted (o,o-difluorophenyl)-linked-pyrimidines exhibit potent anti-HIV activity, with some compounds achieving single-digit nanomolar EC50 values (e.g., 2 nM, 3 nM, and 4 nM) and low cytotoxicity (CC50 > 17,000 nM) [1]. While 2-(2,5-difluorophenyl)pyrimidine-5-carboxamide itself is a building block, its structural core is essential for the observed antiviral activity, highlighting its value in synthesizing next-generation NNRTIs with improved resistance profiles [1].

HIV NNRTI Antiviral Reverse Transcriptase Infectious Disease

2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide Applications


Kinase Inhibitor Lead Optimization

This compound serves as a strategic building block for synthesizing focused libraries of p38 MAP kinase, PIM kinase, and Syk tyrosine kinase inhibitors [REFS-1, REFS-2]. Researchers can leverage the 2,5-difluorophenyl-pyrimidine core to explore structure-activity relationships (SAR) around the carboxamide group, aiming to optimize potency, selectivity, and drug-like properties. The established SAR for this scaffold suggests a higher likelihood of achieving low nanomolar potency against these clinically relevant kinase targets compared to using unsubstituted or mono-fluorinated phenyl analogs [1].

HIV-1 NNRTI Synthesis

The (2,5-difluorophenyl)-pyrimidine core is a validated motif for the development of next-generation NNRTIs with potent activity against both wild-type and drug-resistant HIV-1 strains [3]. By using 2-(2,5-difluorophenyl)pyrimidine-5-carboxamide as a starting material, medicinal chemists can efficiently explore diverse linker chemistries and substituent modifications to further enhance antiviral potency, improve pharmacokinetic profiles, and overcome resistance mutations [3].

Affinity Probes and Chemical Tools

The carboxamide group of 2-(2,5-difluorophenyl)pyrimidine-5-carboxamide provides a convenient synthetic handle for introducing biotin, fluorophores, or photoaffinity labels. This enables the creation of chemical probes derived from the pyrimidine-5-carboxamide scaffold for target identification, pull-down assays, and cellular imaging studies, particularly in the context of kinase signaling pathways and epigenetic regulation [4].

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